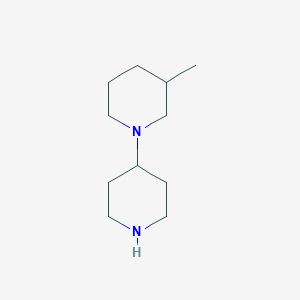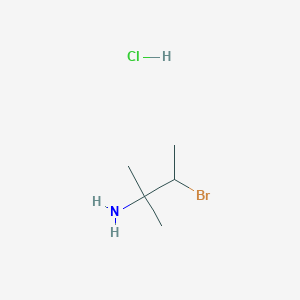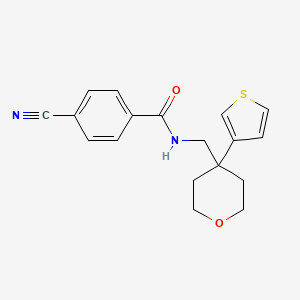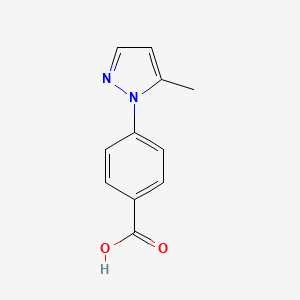![molecular formula C16H14BrN3O3S B2507318 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034368-09-5](/img/structure/B2507318.png)
2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide, is a derivative that falls within the realm of organic chemistry and medicinal chemistry. It is structurally related to compounds that have been synthesized and studied for their potential biological activities, such as antiproliferative effects against various cancer cell lines. The compound is characterized by the presence of a bromo group, a methoxy group, and a thieno[3,2-d]pyrimidin-4-yl moiety, which are common functional groups in medicinal chemistry for modulating biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that was previously chlorinated and condensed with urea . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar strategies such as halogenation, condensation, and protection/deprotection steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, a related compound crystallized in the tetragonal system with specific space group parameters . Density Functional Theory (DFT) calculations are often used to optimize geometric bond lengths and angles, and to compare them with experimental X-ray diffraction values. These calculations also provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the compound's reactivity .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. The bromo and methoxy groups are susceptible to nucleophilic substitution reactions, while the amide linkage can engage in condensation reactions. The thieno[3,2-d]pyrimidin-4-yl moiety may also undergo further functionalization or participate in the formation of hydrogen bonds, as seen in the crystal packing of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogen atoms and hydrogen bond donors and acceptors (such as amides) significantly influences their solubility, melting points, and stability. The intermolecular interactions, including hydrogen bonds and π-interactions, play a crucial role in the solid-state packing of these molecules, as evidenced by Hirshfeld surface analysis and evaluation of different energy frameworks . These properties are not only important for understanding the compound's behavior in a biological context but also for its formulation and storage.
Aplicaciones Científicas De Investigación
Scintigraphic Imaging in Melanoma
The compound 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has properties similar to certain benzamides used in radiolabeled forms for imaging applications. For example, radiolabeled benzamides like Iodine-123-(S)-IBZM have been employed for scintigraphic detection of melanoma metastases. This compound binds to melanoma cells, potentially due to their ectodermic origin or the presence of melanin, similar to that found in the substantia nigra, a brain region affected by neurodegenerative disorders. Studies have shown its effectiveness in detecting cutaneous lesions, superficial pathologic lymph nodes, and even deeper metastases like pulmonary and hepatic ones, though its hepatobiliary excretion may limit its performance in imaging intra-abdominal lesions. This indicates a potential avenue for research into similar compounds, including this compound, in the context of melanoma imaging and diagnosis (Maffioli et al., 1994).
Sigma Receptor Imaging in Breast Cancer
Another similar compound, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, has been studied for its potential in visualizing primary breast tumors in vivo. The accumulation of this compound in breast tumors is attributed to its binding to sigma receptors, which are overexpressed in breast cancer cells. Clinical studies demonstrated its capacity to accumulate in most breast tumors, showcasing its potential in breast cancer diagnosis and the possibility of using such receptor-targeting compounds for non-invasive tumor proliferation assessment. This suggests that compounds like this compound could also be investigated for similar applications in cancer diagnostics (Caveliers et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-23-10-2-3-12(17)11(8-10)15(21)18-5-6-20-9-19-13-4-7-24-14(13)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDWUQNJFLLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)
![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)


![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)


